molecular formula C13H26N2O3S B2843650 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea CAS No. 2320663-77-0

3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea

Cat. No.: B2843650
CAS No.: 2320663-77-0
M. Wt: 290.42
InChI Key: YFSCSOYWHVEKKX-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea functional group, a tert-butyl group, and a tetrahydrothiopyran ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea typically involves multiple steps:

    Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using an appropriate alcohol and an alkyl halide.

    Formation of the Urea Group: The urea group is formed by reacting an isocyanate with an amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The urea group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Chemical Reactions: The functional groups present in the compound can participate in various chemical reactions, influencing the overall reaction mechanism.

Comparison with Similar Compounds

3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea can be compared with other similar compounds:

    1-(tert-butyl)-3-(4-hydroxyphenyl)urea: Similar structure but with a phenyl ring instead of a tetrahydrothiopyran ring.

    1-(tert-butyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxyethoxy group.

Uniqueness: The presence of the tetrahydrothiopyran ring and the hydroxyethoxy group makes this compound unique compared to other urea derivatives. These structural features may impart distinct chemical and biological properties to the compound.

Properties

IUPAC Name

1-tert-butyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-12(2,3)15-11(17)14-10-13(18-7-6-16)4-8-19-9-5-13/h16H,4-10H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCSOYWHVEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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